molecular formula C7H3ClF4O2S B1343345 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1177009-38-9

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1343345
M. Wt: 262.61 g/mol
InChI Key: FNYJQRYWXHLCSX-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other fluorinated compounds. Fluorinated compounds are highly sought after in many fields, including drug discovery, due to the unique properties imparted by fluorine atoms when incorporated into molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, requiring stable and efficient fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to aqueous hydrolysis. This agent can be used for the fluorination of various functional groups, including alcohols, aldehydes, and ketones, and can convert carboxylic groups to CF3 groups in high yields . Although not directly related to the synthesis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, understanding the synthesis of similar fluorinated compounds provides insight into potential synthetic routes and challenges.

Molecular Structure Analysis

The molecular structure of aromatic sulfonyl chlorides and fluorides can significantly influence their reactivity and interactions. For instance, the presence of different halides in the functional groups of a heteroaryl sulfonyl(VI) fluoride was studied, and it was found that the fluoride does not participate in hydrogen interactions, unlike the chloride. However, the fluorine atom forms close interactions with several π bonds, which could be relevant for understanding the behavior of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride .

Chemical Reactions Analysis

Aromatic sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions with nucleophiles. For example, 2,4,6-tris(fluorosulfonyl)chlorobenzene, a related compound, showed high reactivity due to the presence of strong electron-withdrawing SO2F groups, leading to the formation of ethers, amines, and sulfides upon reaction with O-, N-, S-, and C-nucleophiles . This suggests that 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride may also exhibit high reactivity with various nucleophiles, potentially leading to a wide range of substitution reactions.

Physical and Chemical Properties Analysis

The physical properties of fluorinated aromatic compounds, such as solubility, can be crucial for their practical applications. The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents was measured, and it was found that solubility decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol . While this data is for a different compound, it provides a comparative basis for predicting the solubility behavior of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride in similar solvents, which is important for its handling and use in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Reactions

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is utilized in various chemical synthesis processes. A notable application involves its use as a reagent for trifluoromethylation, trifluoromethylsulfenylation, -sulfinylation, and -sulfonylation reactions, as well as for chlorination. The compound's ability to form C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds under reductive conditions highlights its versatility in creating compounds with these functional groups, which are of significant interest in pharmaceuticals and agrochemicals (Chachignon, Guyon, & Cahard, 2017).

Environmental Studies

In environmental sciences, the focus on polyfluoroalkyl chemicals, including those related to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, concerns their degradation and impact. Studies have reviewed the microbial degradation of polyfluoroalkyl chemicals in the environment, highlighting the transformation of non-fluorinated functionalities and the formation of persistent perfluoroalkyl carboxylic and sulfonic acids. This research is crucial for understanding the environmental fate and effects of these compounds and for guiding regulatory actions and remediation efforts (Liu & Avendaño, 2013).

Safety And Hazards

This compound can cause severe skin burns and eye damage. Contact with water liberates toxic gas . If swallowed, it is advised to rinse the mouth and not induce vomiting. Eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJQRYWXHLCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634296
Record name 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

1177009-38-9
Record name 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
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